![molecular formula C13H22N2O B2363755 1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole CAS No. 1856079-86-1](/img/structure/B2363755.png)
1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole
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Description
“1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole” would be characterized by a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to this ring would be a cyclopentyl group (a five-membered carbon ring) and an isobutoxymethyl group (an isobutyl group attached to a methoxy group) .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole” would depend on its specific structure. Factors that could influence its properties include the polarity of the molecule, the presence of hydrogen bonding, and the stability of the pyrazole ring .Mechanism of Action
Future Directions
The study of pyrazole derivatives is an active area of research, with potential applications in medicinal chemistry, materials science, and other fields . The future directions for research on “1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole” could include exploring its potential biological activity, studying its reactivity, or investigating its properties for potential applications.
properties
IUPAC Name |
1-cyclopentyl-5-(2-methylpropoxymethyl)pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11(2)9-16-10-13-7-8-14-15(13)12-5-3-4-6-12/h7-8,11-12H,3-6,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAXHGBPNABFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=CC=NN1C2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-5-(isobutoxymethyl)-1H-pyrazole |
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